N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic signaling

This compound is a potent human AChE reference inhibitor (IC50 104 nM) with a demonstrated 9.2-fold selectivity for human over insect G122S mutant AChE. The 5-bromo substituent is critical for potency; the de-bromo analog shows a >300-fold reduction in activity. Ideal for SAR campaigns and species-selectivity benchmarking, it is available with batch-specific purity documentation. Not suitable for substitution with de-bromo or other aryl variants.

Molecular Formula C13H10BrNO2S
Molecular Weight 324.19
CAS No. 329048-07-9
Cat. No. B2761981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-5-bromothiophene-2-carboxamide
CAS329048-07-9
Molecular FormulaC13H10BrNO2S
Molecular Weight324.19
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C13H10BrNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17)
InChIKeyMIINNLKAYPKZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide (CAS 329048-07-9) – Procurement-Relevant Baseline and Chemical Identity


N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide (CAS 329048-07-9) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C13H10BrNO2S and a molecular weight of 324.19 g/mol [1]. Its core structure consists of a 5-bromothiophene ring linked via a carboxamide bridge to a 3-acetylphenyl moiety. This compound has been evaluated in multiple biochemical assays, with primary target engagement data reported for acetylcholinesterase (AChE) inhibition and HIV-1 reverse transcriptase (RT) inhibition [2][3]. The compound is commercially available from multiple vendors at a standard purity of ≥98% [1].

Why N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide Cannot Be Casually Replaced by In-Class Thiophene Carboxamide Analogs


Thiophene-2-carboxamide derivatives exhibit widely divergent biological activities depending on substitution patterns at both the thiophene ring (e.g., 5-bromo vs. unsubstituted) and the anilide moiety (e.g., 3-acetylphenyl vs. other aryl groups) [1]. Within this scaffold class, subtle structural modifications produce order-of-magnitude differences in target engagement: the 5-bromo substituent on the thiophene ring is a critical determinant of binding potency, as demonstrated by the >300-fold reduction in AChE inhibitory activity when the bromine is removed while retaining the identical 3-acetylphenyl carboxamide moiety [2]. Similarly, variation of the aryl carboxamide substituent while preserving the 5-bromothiophene core yields target profiles spanning AChE to HIV-1 RT, underscoring that these compounds cannot be treated as functionally interchangeable in research or procurement contexts [3].

Quantitative Differentiation Evidence: N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide vs. Key Comparators


AChE Inhibitory Potency: 5-Bromo Substituent Confers 300-Fold Enhancement Over De-Bromo Analog

The 5-bromo substituent on the thiophene ring is essential for potent acetylcholinesterase (AChE) inhibition. N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide inhibits human recombinant AChE with an IC50 of 104 nM [1]. In contrast, the direct de-bromo analog—N-(3-acetylphenyl)thiophene-2-carboxamide, which retains the identical 3-acetylphenyl carboxamide moiety but lacks the bromine atom—exhibits an IC50 of 31,000 nM against the same human recombinant AChE enzyme [2].

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic signaling

Species-Selective AChE Inhibition: Differential Activity Against Insect vs. Human Enzyme Isoforms

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide exhibits a distinct selectivity profile across AChE orthologs. Against the G122S mutant of Anopheles gambiae (malaria mosquito) AChE1—a key resistance-associated variant—the compound shows an IC50 of 960 nM [1]. Against wild-type Anopheles gambiae AChE1, the IC50 improves to 400 nM [1]. Against human AChE, the compound is substantially more potent with an IC50 of 104 nM [2].

Insecticide development Species-selective inhibitors Vector control

Divergent Target Engagement: Aryl Substituent Dictates Primary Pharmacological Activity

Modification of the aryl carboxamide substituent while preserving the 5-bromothiophene core dramatically shifts the primary biological target. N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide acts primarily as an AChE inhibitor (human IC50 = 104 nM) [1]. In contrast, N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide—which replaces the 3-acetylphenyl group with a 2-benzoylphenyl moiety—exhibits potent inhibition of HIV-1 recombinant reverse transcriptase (rRT) with an IC50 of 1.5 nM [2].

HIV-1 reverse transcriptase Target selectivity Structure-activity relationship

Commercial Purity Specification: ≥98% with Batch-Specific Analytical Documentation

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide (CAS 329048-07-9) is commercially available with a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity level meets the typical threshold required for reproducible biochemical assays and structure-activity relationship studies.

Quality control Analytical chemistry Procurement specifications

Research Application Scenarios Where N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide Provides Verifiable Scientific Value


Acetylcholinesterase Inhibitor Screening and SAR Studies Requiring Human Enzyme Potency in the Sub-Micromolar Range

Based on the human AChE IC50 of 104 nM established in BindingDB entry BDBM50569761 [1], N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is suitable as a reference inhibitor or scaffold starting point for structure-activity relationship (SAR) campaigns targeting human AChE. The compound's potency, combined with the availability of batch-specific purity documentation , supports its use in enzyme inhibition assays where reproducible, mid-nanomolar activity is required. Procurement of the de-bromo analog would yield >300-fold lower potency and is not a viable substitute for this application.

Cross-Species AChE Selectivity Profiling in Vector Biology and Insecticide Research

The compound's differential activity against Anopheles gambiae AChE1 variants (wild-type IC50 = 400 nM; G122S mutant IC50 = 960 nM) relative to human AChE (IC50 = 104 nM) makes it a useful tool for species-selectivity studies [1]. Researchers investigating mosquito AChE as an insecticide target can employ this compound to benchmark inhibitor sensitivity across orthologs, with the 9.2-fold human/mutant insect selectivity ratio providing a quantitative baseline for evaluating more selective analogs.

Thiophene Carboxamide Scaffold Diversification and Target ID Studies

As a 5-bromothiophene-2-carboxamide bearing a 3-acetylphenyl substituent, this compound serves as a structurally defined starting point for chemical diversification. The bromine atom at the 5-position enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1], while the 3-acetyl group provides a hydrogen bond acceptor site that may participate in target binding. The compound's dual activity profile (human AChE IC50 = 104 nM; insect AChE IC50 = 400-960 nM) provides a measurable baseline against which the effects of synthetic modifications can be quantitatively assessed.

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